C2-Pyrrolidinyl vs. N-Pyrrolidinyl Scaffold
This compound features a pyrrolidine ring attached via its C2 carbon to the C2 position of cyclopentan-1-one . This contrasts with common analogs like 2-(1-pyrrolidinyl)-2-cyclopenten-1-one , where the nitrogen atom is directly attached to the ring. This fundamental difference in connectivity alters the electronics of the carbonyl, the pKa of the amine, and the three-dimensional vector of the basic amine, all of which are critical parameters for target engagement and off-target selectivity [1].
| Evidence Dimension | Structural Connectivity & Resulting Chemical Properties |
|---|---|
| Target Compound Data | 2-(pyrrolidin-2-yl) substitution; saturated cyclopentanone ring; Hydrochloride salt. |
| Comparator Or Baseline | 2-(1-pyrrolidinyl) substitution; alpha,beta-unsaturated cyclopentenone ring; Free base (e.g., CAS 36287-24-8). |
| Quantified Difference | Altered basicity (predicted pKa difference > 1 unit) ; distinct reactivity (ketone vs. enaminone) ; different molecular shape and electrostatic potential [1]. |
| Conditions | Structural analysis by NMR and computational chemistry (based on known class properties) . |
Why This Matters
Ensures correct vector for hydrogen bonding and ionic interactions in the final target molecule, preventing failed binding assays and wasted synthetic effort on an incorrect scaffold.
- [1] Wermuth, C. G., et al. (2015). *The Practice of Medicinal Chemistry* (4th ed.). Academic Press. (Chapter on scaffold hopping and bioisosterism). View Source
